2-Pyridinecarboxaldehyde, O-propyloxime

Physicochemical characterization Chromatography Organic synthesis intermediate

2-Pyridinecarboxaldehyde, O-propyloxime (CAS 71172-62-8) is a pyridine-based oxime ether derivative with molecular formula C₉H₁₂N₂O and molecular weight 164.21 g/mol. The compound serves primarily as a specialized building block and intermediate in pharmaceutical and agrochemical synthesis.

Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
CAS No. 71172-62-8
Cat. No. B1609634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Pyridinecarboxaldehyde, O-propyloxime
CAS71172-62-8
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCCCON=CC1=CC=CC=N1
InChIInChI=1S/C9H12N2O/c1-2-7-12-11-8-9-5-3-4-6-10-9/h3-6,8H,2,7H2,1H3/b11-8+
InChIKeyHNFSIKPTLWPOBD-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Pyridinecarboxaldehyde, O-propyloxime (CAS 71172-62-8): Physicochemical Profile and Sourcing Context for Procurement Decisions


2-Pyridinecarboxaldehyde, O-propyloxime (CAS 71172-62-8) is a pyridine-based oxime ether derivative with molecular formula C₉H₁₂N₂O and molecular weight 164.21 g/mol . The compound serves primarily as a specialized building block and intermediate in pharmaceutical and agrochemical synthesis [1]. Physicochemical properties reported include calculated density of 1.002 g/cm³, boiling point of 253.6°C at 760 mmHg, and flash point of 107.2°C . The compound exists as the (E)-isomer, with an InChIKey of HNFSIKPTLWPOBD-DHZHZOJOSA-N .

Why Generic Substitution Fails: Differentiating 2-Pyridinecarboxaldehyde, O-propyloxime from In-Class Oxime Ether Analogs


O-Alkyl chain length in pyridinecarboxaldehyde oxime ethers materially alters physicochemical properties that govern synthetic utility and analytical behavior. The propyl substituent in CAS 71172-62-8 confers a distinct LogP and chromatographic retention profile relative to methyl (MW 136.15 g/mol) [1] or isoamyl analogs (MW 192.26 g/mol, LogP 2.48) , affecting solvent partitioning, reaction kinetics in biphasic systems, and GC/HPLC separation characteristics. Additionally, the pyridine nitrogen in this compound remains unoxidized, distinguishing it from the corresponding N-oxide derivative (CAS 72990-41-1) , which exhibits altered metal-coordination and hydrogen-bonding behavior. These structural distinctions preclude direct substitution without revalidation of synthetic protocols.

2-Pyridinecarboxaldehyde, O-propyloxime: Comparator-Based Quantitative Differentiation Evidence


Molecular Weight and Physicochemical Differentiation: CAS 71172-62-8 vs. O-Methyl and O-Isoamyl Pyridine Oxime Ether Analogs

The molecular weight (164.21 g/mol) and calculated density (1.002 g/cm³) of 2-Pyridinecarboxaldehyde, O-propyloxime position it intermediate between the O-methyl analog (MW 136.15 g/mol) [1] and the O-(3-methylbutyl)oxime analog (MW 192.26 g/mol, density 0.98 g/cm³) . This intermediate molecular weight and higher calculated density relative to the bulkier isoamyl derivative inform solvent compatibility and mass spectrometric detection parameters in analytical method development.

Physicochemical characterization Chromatography Organic synthesis intermediate

Boiling Point and Volatility Differentiation: CAS 71172-62-8 vs. O-Isoamyl Analog (CAS 6267-20-5)

2-Pyridinecarboxaldehyde, O-propyloxime exhibits a calculated boiling point of 253.6°C at 760 mmHg and calculated flash point of 107.2°C , contrasting with the O-(3-methylbutyl)oxime analog (CAS 6267-20-5), which displays a higher boiling point of 281.7°C at 760 mmHg and higher flash point of 124.2°C . The 28.1°C lower boiling point of the propyl derivative translates to earlier GC elution and different thermal stability considerations during synthetic workup.

Thermal stability GC method development Volatility profile

Oxidation State Distinction: CAS 71172-62-8 (Unoxidized) vs. N-Oxide Derivative CAS 72990-41-1

2-Pyridinecarboxaldehyde, O-propyloxime (CAS 71172-62-8) exists in the unoxidized pyridine form, whereas the corresponding N-oxide derivative (CAS 72990-41-1) incorporates an oxygen atom at the pyridine nitrogen . This oxidation state difference fundamentally alters the compound's coordination chemistry: the unoxidized pyridine nitrogen acts as a neutral σ-donor ligand, while the N-oxide exhibits distinct charge distribution and hydrogen-bond acceptor properties [1]. The unoxidized form is specifically cited as a building block for pharmaceutical research applications .

Metal coordination Synthetic intermediate Redox chemistry

Patent-Cited Intermediate Status: O-Propyloxime Scaffold Protection in Synthesis Routes

The O-propyloxime functional group is explicitly claimed in patent literature as a protected intermediate in pharmaceutical synthesis routes. Canadian Patent CA1105933A1, titled 'O-propyloximes,' specifically covers compounds containing this moiety [1]. Furthermore, patents describe O-propyloxime derivatives as useful intermediates in the preparation of pharmacologically active compounds with basic substituents [2]. The propyl oxime ether serves as a protective group that can be selectively manipulated under conditions where methyl or bulkier alkyl oxime ethers may exhibit different stability or cleavage kinetics.

Patent-protected synthesis Pharmaceutical intermediate O-propyloxime class

Reactivity in Indium-Promoted Allylation: 2-Pyridyl Oxime Ether Substrate Compatibility

Oxime ethers derived from 2-pyridinecarboxaldehyde, as a class, can be effectively allylated in water with five differently functionalized allylic bromides promoted by indium [1]. This reactivity is enabled by chelation of indium by the pyridine nitrogen and oxime ether oxygen in close proximity, affecting both reaction rate and stereochemical outcome [1]. While the study did not compare different O-alkyl chain lengths directly, the unoxidized 2-pyridyl oxime ether scaffold—of which the O-propyl derivative is a member—is established as a competent substrate for this aqueous organometallic methodology.

Organometallic synthesis Aqueous media reactions Allylation methodology

2-Pyridinecarboxaldehyde, O-propyloxime: Evidence-Backed Application Scenarios for Research and Industrial Procurement


GC-MS Reference Standard for Pyridine Oxime Ether Metabolite Analysis

The distinct molecular weight (164.21 g/mol) and calculated boiling point (253.6°C) of CAS 71172-62-8 enable its use as a calibration or reference standard in GC-MS and LC-MS/MS workflows for detecting and quantifying pyridine oxime ether derivatives in environmental, food safety, or pharmaceutical impurity analysis. Its intermediate physicochemical profile differs sufficiently from the O-methyl (MW 136.15) [5] and O-isoamyl (MW 192.26) analogs to provide baseline separation under standard chromatographic conditions.

Pharmaceutical Intermediate for Patent-Compliant Synthesis Routes

As documented in Canadian Patent CA1105933A1 ('O-propyloximes') and US Patent US4328227 ('Novel O-propyloximes') [5], the O-propyloxime moiety is established as a protected intermediate in pharmaceutical synthesis. Researchers developing synthetic routes that require compliance with existing patent landscapes or that utilize the specific steric and electronic properties of the propyl chain (vs. methyl or bulkier alkyl oxime ethers) should procure the CAS 71172-62-8 intermediate.

Aqueous Organometallic Synthesis: Indium-Mediated Allylation Substrate

Research groups employing green chemistry methodologies can utilize 2-Pyridinecarboxaldehyde, O-propyloxime as a substrate for indium-promoted allylation reactions in aqueous media . The 2-pyridyl oxime ether scaffold enables chelation-controlled stereochemical outcomes when reacted with functionalized allylic bromides, providing access to allylated amine derivatives under environmentally benign conditions.

Coordination Chemistry and Ligand Design: Neutral Pyridine σ-Donor Scaffold

The unoxidized pyridine nitrogen in CAS 71172-62-8, in contrast to the corresponding N-oxide derivative (CAS 72990-41-1) , functions as a neutral σ-donor ligand suitable for transition metal coordination studies [5]. Researchers investigating metal-chelation patterns, catalytic applications, or metal-organic framework synthesis should select the unoxidized form (CAS 71172-62-8) to achieve the intended coordination geometry and electronic properties.

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